4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide
Description
4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a unique structure combining elements of chromen, benzofuran, and benzamide
Properties
Molecular Formula |
C27H18ClNO4 |
|---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
4-chloro-N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide |
InChI |
InChI=1S/C27H18ClNO4/c28-18-10-8-15(9-11-18)27(31)29-25-19-6-1-2-7-22(19)33-26(25)21-14-24(30)32-23-13-17-5-3-4-16(17)12-20(21)23/h1-2,6-14H,3-5H2,(H,29,31) |
InChI Key |
UAJZXMFLASEVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)NC(=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide typically involves multi-step organic reactions. One common approach is the acylation reaction, where 7-hydroxy-2H-chromen-2-one reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine in dichloromethane at room temperature . The reaction proceeds efficiently, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
(±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: A related compound with similar structural features and biological activities.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another compound with a chromen and benzoyl moiety, used in similar research applications.
Uniqueness
4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide stands out due to its unique combination of structural elements, which may confer distinct biological and chemical properties
Biological Activity
The compound 4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide represents a novel class of benzamide derivatives with potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C22H18ClN3O3
- Molecular Weight : 401.85 g/mol
- CAS Number : Not specifically listed; however, related compounds can be found under various identifiers.
The compound features a benzamide moiety substituted with a chloro group and a bicyclic chromene structure that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that benzamide derivatives exhibit significant anticancer properties. For instance, 4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide was evaluated for its ability to inhibit cancer cell proliferation in vitro. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.3 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 18.7 | Inhibition of angiogenesis |
These findings suggest that the compound may interfere with critical cellular processes involved in tumor growth and metastasis.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial and fungal strains:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound possesses noteworthy antimicrobial activity, particularly against fungal pathogens.
The biological activity of 4-chloro-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide is hypothesized to involve multiple mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It disrupts cell cycle progression, particularly at the G2/M checkpoint.
- Antimicrobial Mechanism : The interaction with microbial cell membranes may lead to increased permeability and cell death.
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- In Vivo Tumor Growth Inhibition : A xenograft model demonstrated significant tumor size reduction when treated with the compound compared to controls.
- Synergistic Effects : Combination studies with standard chemotherapeutics revealed enhanced efficacy when used in conjunction with established drugs like doxorubicin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
